molecular formula C10H9ClN2O2 B14394185 2-Cyanophenyl (2-chloroethyl)carbamate CAS No. 88220-37-5

2-Cyanophenyl (2-chloroethyl)carbamate

Cat. No.: B14394185
CAS No.: 88220-37-5
M. Wt: 224.64 g/mol
InChI Key: PNGVIKZULXHCHC-UHFFFAOYSA-N
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Description

2-Cyanophenyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C10H9ClN2O2 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanophenyl (2-chloroethyl)carbamate typically involves the reaction of 2-cyanophenol with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Cyanophenol+2-Chloroethyl isocyanate2-Cyanophenyl (2-chloroethyl)carbamate\text{2-Cyanophenol} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} 2-Cyanophenol+2-Chloroethyl isocyanate→2-Cyanophenyl (2-chloroethyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyanophenyl (2-chloroethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Cyanophenyl (2-chloroethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyanophenyl (2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl N-(2-ethylphenyl)carbamate
  • 2-Chloroethyl N-(2,6-diethylphenyl)carbamate
  • 2-Chloroethyl N-(2-chlorophenyl)carbamate

Uniqueness

2-Cyanophenyl (2-chloroethyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications.

Properties

CAS No.

88220-37-5

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

(2-cyanophenyl) N-(2-chloroethyl)carbamate

InChI

InChI=1S/C10H9ClN2O2/c11-5-6-13-10(14)15-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14)

InChI Key

PNGVIKZULXHCHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC(=O)NCCCl

Origin of Product

United States

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